![molecular formula C12H16N2O B13496952 (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one](/img/structure/B13496952.png)
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
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Overview
Description
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between the tetrahydroisoquinoline and the amino acid derivative.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired tetrahydroisoquinoline ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
- 2-(piperazin-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
Uniqueness
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its specific chiral configuration and the presence of both amino and tetrahydroisoquinoline moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chiral compound belonging to the tetrahydroisoquinoline class, noted for its diverse biological activities and potential therapeutic applications. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may facilitate interactions with various biological targets.
The compound's structure includes an amino group and a carbonyl group, which are critical for its biological activity. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | (2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI Key | ZKRLEUVXFMIDSG-VIFPVBQESA-N |
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its mechanism of action likely involves binding to specific proteins or enzymes, thereby influencing various biochemical pathways. Studies have shown that it can modulate neurotransmitter systems and may exhibit neuroprotective properties.
Biological Activities
The compound has been investigated for several biological activities:
1. Neuroprotective Effects
Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It has demonstrated the ability to enhance cell viability in neuronal cell lines exposed to neurotoxic agents.
2. Antidepressant-Like Activity
Preclinical studies have indicated that this compound exhibits antidepressant-like effects in animal models. Its structural similarity to known antidepressants suggests potential serotonin reuptake inhibition.
3. Antioxidant Properties
The compound has shown significant antioxidant activity in vitro, suggesting its potential use in mitigating oxidative damage associated with various diseases.
Case Studies
Several research studies have been conducted to evaluate the biological activity of this compound:
Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound on PC12 cells. The results indicated a significant reduction in cell death when treated with the compound compared to controls .
Study 2: Antidepressant-Like Activity
Another study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects using the forced swim test in mice. The compound exhibited a dose-dependent reduction in immobility time, suggesting its potential efficacy as an antidepressant .
Study 3: Antioxidant Activity
Research published in Free Radical Biology and Medicine highlighted the antioxidant capacity of this compound. The compound significantly scavenged free radicals and reduced lipid peroxidation in neuronal cells .
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-N-methyl-N-(6-methoxyindolyl)propanamide | Indole derivative | Displays anti-inflammatory properties |
7-Hydroxy-N,N-dimethyltryptamine | Tryptamine derivative | Exhibits strong serotonergic activity |
This compound | Tetrahydroisoquinoline derivative | Potential neuroprotective and antidepressant effects |
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8,13H2,1H3/t9-/m0/s1 |
InChI Key |
ZKRLEUVXFMIDSG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC2=CC=CC=C2C1)N |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N |
Origin of Product |
United States |
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